molecular formula C23H21N5O7 B450100 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE

2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE

Cat. No.: B450100
M. Wt: 479.4g/mol
InChI Key: LDQOJQYREVXTNR-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 2-ethoxyphenol and N-phenylacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and nitro derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted amides.

Scientific Research Applications

2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the hydrazone linkage and exhibit similar biological activities.

    N-Phenylacetyl derivatives: Compounds with the N-phenylacetyl group often show comparable chemical reactivity and applications.

Uniqueness

2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C23H21N5O7

Molecular Weight

479.4g/mol

IUPAC Name

2-[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-ethoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H21N5O7/c1-2-34-22-12-16(8-11-21(22)35-15-23(29)25-17-6-4-3-5-7-17)14-24-26-19-10-9-18(27(30)31)13-20(19)28(32)33/h3-14,26H,2,15H2,1H3,(H,25,29)/b24-14-

InChI Key

LDQOJQYREVXTNR-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3

SMILES

CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.